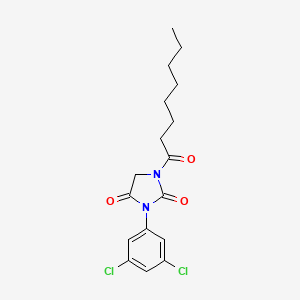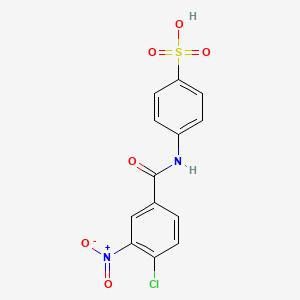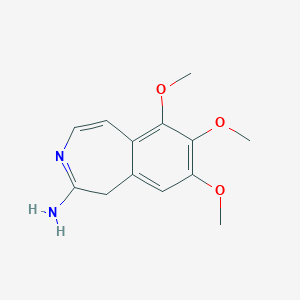
3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione ring, with an octanoyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorophenyl isocyanate with an appropriate amine to form an intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the desired imidazolidine-2,4-dione structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the chlorine atoms on the phenyl ring .
Applications De Recherche Scientifique
3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets
Mécanisme D'action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has shown similar biological activities.
3,5-Dichlorophenyl isocyanate: A precursor in the synthesis of various dichlorophenyl derivatives.
3,5-Dichlorophenylhydrazine hydrochloride: Used as a building block in the synthesis of biologically active compounds.
Uniqueness
3-(3,5-Dichlorophenyl)-1-octanoylimidazolidine-2,4-dione is unique due to its specific imidazolidine-2,4-dione ring structure combined with the octanoyl side chain, which imparts distinct chemical and biological properties
Propriétés
| 90815-24-0 | |
Formule moléculaire |
C17H20Cl2N2O3 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-1-octanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-2-3-4-5-6-7-15(22)20-11-16(23)21(17(20)24)14-9-12(18)8-13(19)10-14/h8-10H,2-7,11H2,1H3 |
Clé InChI |
VPIQIPROUHCFKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/no-structure.png)


![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)



